2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of two fluorine atoms and a dioxaborolane group attached to a benzaldehyde core
Mechanism of Action
Target of Action
Boronic acid derivatives are known to have a wide range of applications in carbon-carbon coupling and carbon heterocoupling reactions . They are also used as boron-carriers suitable for neutron capture therapy .
Mode of Action
Boronic acid pinacol esters are known to participate in various organic synthesis reactions, including borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Biochemical Pathways
Boronic acid derivatives are known to be involved in various biochemical pathways due to their ability to form stable covalent bonds with proteins, carbohydrates, and other biological molecules .
Pharmacokinetics
It’s important to note that boronic acid pinacol esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by its susceptibility to hydrolysis.
Result of Action
Boronic acid derivatives are known to have various biological activities and pharmacological effects, making them valuable in the design of new drugs and drug delivery devices .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level strongly influences the rate of hydrolysis of boronic acid pinacol esters, which can impact the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with a boronic ester precursor. One common method is the palladium-catalyzed borylation of 2,4-difluorobenzaldehyde using bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: 2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both fluorine atoms and the dioxaborolane group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields further highlight its significance .
Properties
IUPAC Name |
2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)10(15)6-11(9)16/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDIHJWSPQXPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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